![molecular formula C12H16F2O2Si B3247270 (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane CAS No. 1809168-65-7](/img/structure/B3247270.png)
(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane
Overview
Description
The compound “(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane” is an organosilicon compound containing a 1,3-dioxolane ring and a difluorophenyl group. The 1,3-dioxolane ring is a cyclic acetal, which is often used as a protecting group in organic synthesis . The difluorophenyl group is a type of aromatic ring where two hydrogen atoms have been replaced by fluorine . The trimethylsilane group is a common moiety in organosilicon chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the 1,3-dioxolane ring and the introduction of the difluorophenyl and trimethylsilane groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,3-dioxolane ring and the phenyl ring are likely to be planar due to the nature of their bonding . The presence of the fluorine atoms on the phenyl ring could introduce some electronic effects that influence the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The 1,3-dioxolane ring could potentially be opened under acidic or basic conditions . The difluorophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The trimethylsilane group is generally quite stable but could potentially undergo reactions with strong bases or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its polarity and potentially its boiling point . The trimethylsilane group could contribute to its hydrophobicity .Mechanism of Action
The mechanism of action of (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane is not well understood. However, it is believed that this compound reacts with a variety of functional groups, including alcohols, amines, and carboxylic acids. The resulting products can then be used in a variety of applications, including drug discovery and materials science.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to be a relatively safe reagent in laboratory experiments. This compound is not known to have any significant toxic effects and is generally considered to be a low-risk reagent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane in laboratory experiments is its versatility. It can be used in a wide range of applications and is a relatively easy reagent to work with. Additionally, this compound is relatively inexpensive and readily available.
One of the main limitations of using this compound is its reactivity. It can react with a wide range of functional groups, which can make it difficult to control reactions. Additionally, this compound is not always selective, which can lead to the formation of unwanted byproducts.
Future Directions
There are a number of potential future directions for research involving (6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane. One area of interest is the development of new synthetic methodologies using this compound. Additionally, there is potential for the development of new applications for this compound in materials science and other fields. Finally, there is potential for the development of new derivatives of this compound with improved reactivity and selectivity.
Scientific Research Applications
(6-(1,3-Dioxolan-2-yl)-2,3-difluorophenyl)trimethylsilane has been widely used in scientific research for a variety of applications. It is commonly used as a reagent in the synthesis of pharmaceuticals and other bioactive compounds. This compound has been shown to be an effective reagent in the synthesis of a variety of compounds, including antiviral agents, anticancer agents, and anti-inflammatory agents.
properties
IUPAC Name |
[6-(1,3-dioxolan-2-yl)-2,3-difluorophenyl]-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O2Si/c1-17(2,3)11-8(12-15-6-7-16-12)4-5-9(13)10(11)14/h4-5,12H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PARCNOKVFLIHHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204144 | |
Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1809168-65-7 | |
Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1809168-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[3,4-Difluoro-2-(trimethylsilyl)phenyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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